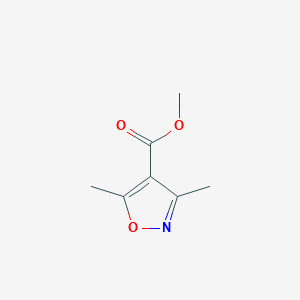

Methyl 3,5-dimethylisoxazole-4-carboxylate

Overview

Description

“Methyl 3,5-dimethylisoxazole-4-carboxylate” is a chemical compound that is a derivative of isoxazole . Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound has the molecular formula C6H7NO3 .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been studied for their potential as inhibitors of the bromodomain and extra terminal domain (BET) family . In one study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C6H7NO3/c1-3-5(6(8)9)4(2)10-7-3/h1-2H3, (H,8,9) . This indicates that the compound has a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .Scientific Research Applications

Synthesis and Chemical Reactions

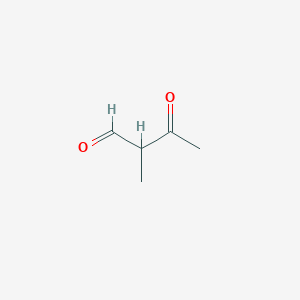

- Methyl 3,5-dimethylisoxazole-4-carboxylate can be used in regiospecific alkylation reactions, allowing for the synthesis of disubstituted isoxazoles and corresponding β-diketones. This provides a method for specific synthesis in organic chemistry (Brunelle, 1981).

- It's useful in the alkylation process to yield 3-methyl-5-alkylisoxazoles, which can further undergo hydrogenolysis and hydrolysis, showcasing its versatility in creating various chemical structures (Kashima et al., 1973).

Metabolic Studies

- While specifically focusing on 5-Carboxy-3-Methylisoxazole, a study demonstrated its role in increasing glucose oxidation and influencing fat and carbohydrate metabolism, similar to insulin's effects. This suggests potential applications in metabolic studies (Dulin & Gerritsen, 1966).

Chemical Properties and Behavior

- This compound undergoes hydrogen-deuterium exchange reactions, highlighting specific behavior and properties that can be useful in chemical analysis and synthesis (Kashima et al., 1976).

- The compound is involved in the lithiation of five-membered heteroaromatic compounds, playing a crucial role in the formation of various acetic acids after carboxylation, indicating its significance in organic syntheses (Micetich, 1970).

Reactions with Other Compounds

- It reacts with carbonyl compounds to produce various isoxazoles, demonstrating its reactivity and utility in creating diverse chemical entities (Kashima et al., 1976).

- In reactions with Scruff bases, it yields aminoalkyl isoxazole derivatives, underlining its versatility in the synthesis of functionalized compounds (Kashima & Tsuda, 1973).

Specialized Synthesis Techniques

- A practical method has been developed forthe synthesis of 3-Amino-4,5-dimethylisoxazole from related compounds, showcasing innovative approaches to produce specific isoxazole derivatives (Tellew et al., 2007).

Analytical and Structural Characterization

- Comprehensive analytical and structural characterization studies of compounds related to this compound have been conducted, providing a deeper understanding of their molecular geometry and chemical properties (Dybowski et al., 2021).

Lateral Deprotonation and Conformational Studies

- Studies on lateral deprotonation of isoxazolecarboxamide derivatives have been performed, offering insights into the conformational aspects of these compounds, which are important for understanding their reactivity and potential applications (Schlicksupp & Natale, 1987).

Novel Synthetic Routes

- Novel synthetic routes have been developed for producing protected methyl hydroxytetrahydroisoquinoline derivatives, demonstrating the compound's role in advancing synthetic methodologies (Lerestif et al., 1999).

Synthesis of Druglike Compounds

- The synthesis of carbamoyl-sulfanylmethylisoxazole-carboxylic acids from dimethyl isoxazole derivatives highlights its use in creating diverse druglike compounds, proving its significance in medicinal chemistry (Robins et al., 2007).

Application in Palladium-Catalyzed Reactions

- This compound participates in palladium-catalyzed coupling reactions, useful in the synthesis of pentanediones, showcasing its utility in complex organic syntheses (Labadie, 1994).

Future Directions

Mechanism of Action

Target of Action

Methyl 3,5-dimethylisoxazole-4-carboxylate primarily targets BRD4 , a protein that plays a crucial role in cancer therapy . This compound has been shown to exhibit potent inhibitory effects on BRD4 .

Mode of Action

The compound interacts with BRD4, resulting in significant inhibitory activity. Notably, a derivative of this compound, DDT26, demonstrated the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . The phthalazinone moiety of DDT26 mimics the PAPR1 substrate, leading to a moderate inhibitory effect on PARP1 .

Biochemical Pathways

The interaction of this compound with BRD4 affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .

Result of Action

The compound’s action results in significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .

properties

IUPAC Name |

methyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-6(7(9)10-3)5(2)11-8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSPFFYLZRYZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473030 | |

| Record name | Methyl 3,5-dimethylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56328-87-1 | |

| Record name | Methyl 3,5-dimethylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)

![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)